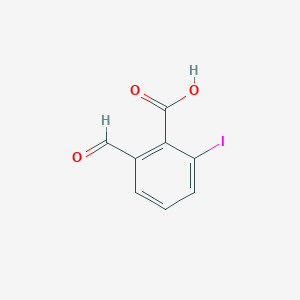
2-Formyl-6-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of a formyl group (-CHO) and an iodine atom attached to a benzene ring with a carboxylic acid group (-COOH)
準備方法
Synthetic Routes and Reaction Conditions
2-Formyl-6-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 2-formylbenzoic acid. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced into the benzene ring at the ortho position relative to the formyl group.
Another method involves the formylation of 2-iodobenzoic acid. This can be achieved using the Vilsmeier-Haack reaction, where 2-iodobenzoic acid is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the ortho position relative to the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Formyl-6-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or potassium cyanide (KCN) in aqueous ethanol.
Major Products Formed
Oxidation: 2-Iodo-6-carboxybenzoic acid.
Reduction: 2-Iodo-6-hydroxymethylbenzoic acid.
Substitution: 2-Azido-6-formylbenzoic acid, 2-Cyano-6-formylbenzoic acid.
科学的研究の応用
2-Formyl-6-iodobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 2-formyl-6-iodobenzoic acid depends on its specific application. In organic synthesis, the compound acts as an electrophile due to the presence of the formyl group, facilitating various nucleophilic addition and substitution reactions. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, and DNA, leading to therapeutic effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
2-Formyl-6-iodobenzoic acid can be compared with other iodobenzoic acids and formylbenzoic acids:
2-Iodobenzoic Acid: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
2-Formylbenzoic Acid: Lacks the iodine atom, reducing its potential for halogen bonding and substitution reactions.
2-Iodoxybenzoic Acid (IBX): A hypervalent iodine compound used as an oxidizing agent, differing significantly in reactivity and applications.
Similar Compounds
- 2-Iodobenzoic acid
- 2-Formylbenzoic acid
- 2-Iodoxybenzoic acid (IBX)
- 2-Iodosobenzoic acid (IBA)
特性
分子式 |
C8H5IO3 |
|---|---|
分子量 |
276.03 g/mol |
IUPAC名 |
2-formyl-6-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) |
InChIキー |
YMLYPUKBSBDMOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


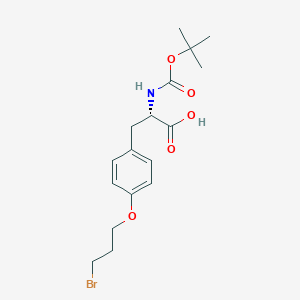
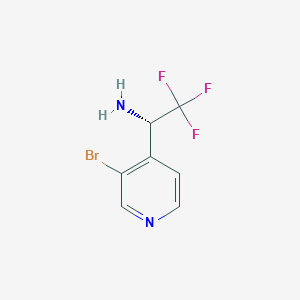
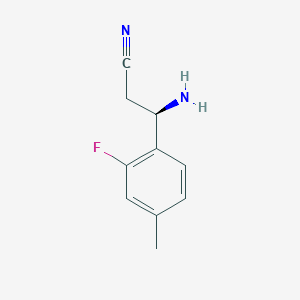
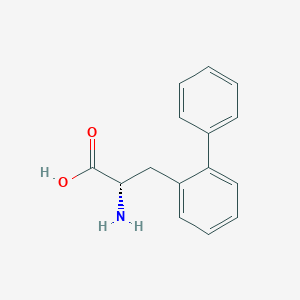
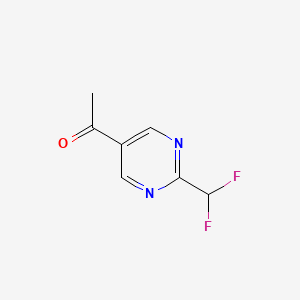
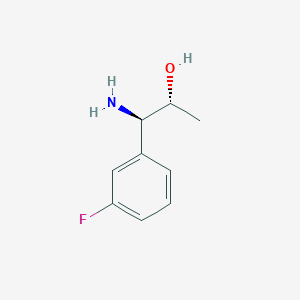
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
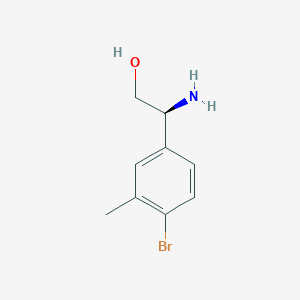
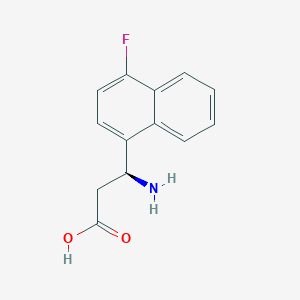
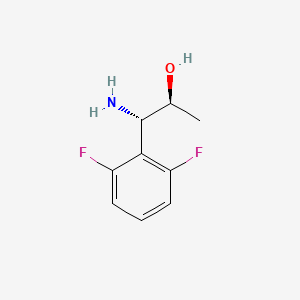
![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
